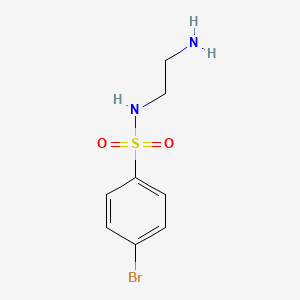

(2-Amino-3-nitrophenyl)methanol

Übersicht

Beschreibung

(2-Amino-3-nitrophenyl)methanol is a compound that has been used in various scientific and industrial applications . It is a key structural motif in many approved drugs and prodrugs . There is an increasing use of this compound in medicinal chemistry and many derivatives are specifically designed to make drug–target interactions through their carbamate moiety .

Synthesis Analysis

The synthesis of (2-Amino-3-nitrophenyl)methanol involves various methodologies. One study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans . Another study reports on the convenient synthesis and biochemical evaluation of a comprehensive series of (2-nitrophenyl)methanol derivatives .Molecular Structure Analysis

The molecular structure of (2-Amino-3-nitrophenyl)methanol can be represented by the formula C7H8N2O3 . The compound consists of a central chromium (III) single-atomic core supported by a cycle-shaped inorganic ligand consisting of six Mo VI O 6 octahedra .Chemical Reactions Analysis

The chemical reactions involving (2-Amino-3-nitrophenyl)methanol are complex and involve various steps. For instance, one study reports a reaction of compounds with ethyl iodide, 2-chloroacetamide, or its N-aryl derivatives in the presence of sodium acetate trihydrate . Another study reports the cyclization of compounds into their isomeric 1-amino-6,7,8,9-tetrahydrothieno .Physical And Chemical Properties Analysis

The physical and chemical properties of (2-Amino-3-nitrophenyl)methanol include a molecular weight of 182.18 g/mol . The compound has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The compound is also known to have a topological polar surface area of 92.1 Ų .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Recent studies have highlighted the potential of nitrophenyl methanol derivatives as inhibitors of PqsD in Pseudomonas aeruginosa . This application is particularly promising for the development of new anti-infective agents that can disrupt bacterial communication and biofilm formation.

Agricultural Chemistry

The structure of (2-Amino-3-nitrophenyl)methanol can be tailored to create compounds with insecticidal properties. By modifying the nitrophenyl scaffold, researchers can develop new pesticides that are more effective and safer for the environment .

Safety and Hazards

Zukünftige Richtungen

The future directions for the study and application of (2-Amino-3-nitrophenyl)methanol are promising. The compound has potential applications in the field of medicinal chemistry, particularly in the design of novel anti-infectives . Furthermore, the compound’s role in cell-to-cell communication makes it a promising target for future research .

Wirkmechanismus

Target of Action

The primary target of (2-Amino-3-nitrophenyl)methanol is PqsD , a key enzyme involved in signal molecule biosynthesis in the cell-to-cell communication of Pseudomonas aeruginosa . This enzyme plays a crucial role in the quorum sensing (QS) system of the bacteria, which allows them to behave collectively rather than as individuals .

Mode of Action

(2-Amino-3-nitrophenyl)methanol interacts with its target, PqsD, by inhibiting its function . This inhibition disrupts the QS system, affecting the production of signal molecules such as HHQ and PQS in Pseudomonas aeruginosa . The compound exhibits a tight-binding mode of action, indicating a strong interaction with the enzyme .

Biochemical Pathways

The inhibition of PqsD by (2-Amino-3-nitrophenyl)methanol affects the QS system, leading to a decrease in the production of signal molecules . These molecules are crucial for the bacteria’s collective behavior, including the regulation of virulence factors and biofilm formation . Therefore, the compound’s action can disrupt these processes, potentially reducing the bacteria’s pathogenicity .

Pharmacokinetics

It’s important to note that the compound’s efficacy in cellulo suggests it may have favorable adme (absorption, distribution, metabolism, and excretion) properties

Result of Action

The inhibition of PqsD by (2-Amino-3-nitrophenyl)methanol leads to a decrease in the production of signal molecules, disrupting the QS system . This can result in a reduction of the bacteria’s collective behaviors, such as biofilm formation and the production of virulence factors

Eigenschaften

IUPAC Name |

(2-amino-3-nitrophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c8-7-5(4-10)2-1-3-6(7)9(11)12/h1-3,10H,4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFDXMUKYIMSGDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50444955 | |

| Record name | (2-Amino-3-nitrophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50444955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Amino-3-nitrophenyl)methanol | |

CAS RN |

139743-08-1 | |

| Record name | (2-Amino-3-nitrophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50444955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Bromo-2,2-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1278140.png)

![[3-(Morpholinomethyl)phenyl]methanol](/img/structure/B1278151.png)

![Tert-butyl 4-{4-[(methylamino)methyl]phenyl}piperazine-1-carboxylate](/img/structure/B1278153.png)